
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazol-5(4h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. The compound consists of a pyrazole ring substituted with an aminopyridine and a trifluoromethyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Aminopyridine Group: The aminopyridine moiety can be introduced via nucleophilic substitution reactions, where a suitable aminopyridine derivative reacts with the pyrazole intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly.
Comparación Con Compuestos Similares
1-(5-Aminopyridin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(5-Aminopyridin-2-yl)-3-phenyl-1H-pyrazol-5(4H)-one: Contains a phenyl group instead of a trifluoromethyl group.
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-imidazol-5(4H)-one: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness: The presence of the trifluoromethyl group in 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. This makes it particularly valuable in applications requiring enhanced membrane permeability and prolonged biological activity.
Propiedades
Fórmula molecular |
C9H7F3N4O |
|---|---|
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
2-(5-aminopyridin-2-yl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)6-3-8(17)16(15-6)7-2-1-5(13)4-14-7/h1-2,4H,3,13H2 |
Clave InChI |
IHRBSEVNVWJVTR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN(C1=O)C2=NC=C(C=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


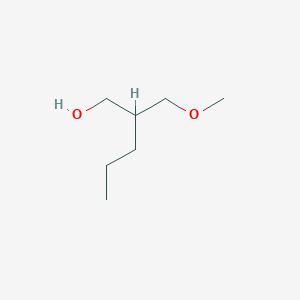
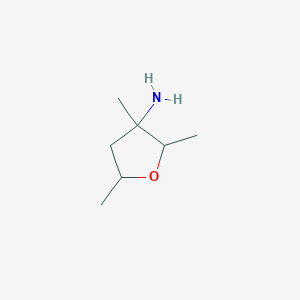

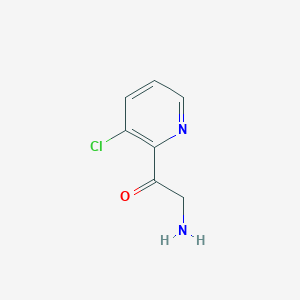
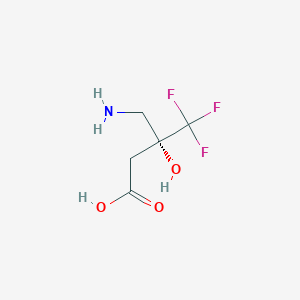
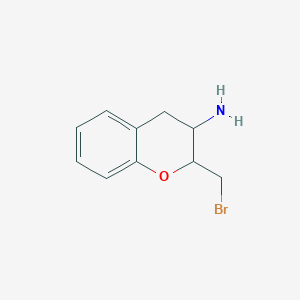

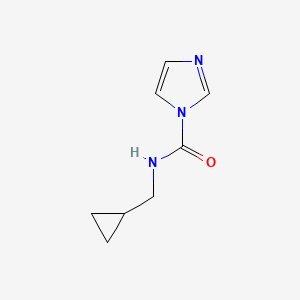
![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
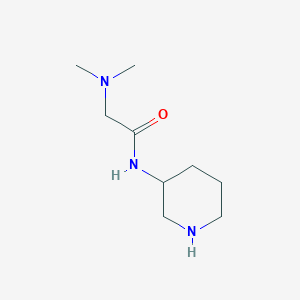

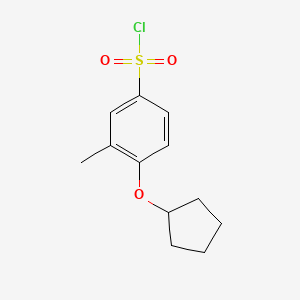
![1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13197514.png)

